molecular formula C16H15FN4O2 B2713709 3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 2097862-21-8

3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide

Cat. No. B2713709
M. Wt: 314.32
InChI Key: YGUCIBRXJQPYLM-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a carboxamide group, and a fluorine atom .


Molecular Structure Analysis

The molecule contains a pyridine ring and a pyrrolidine ring, which are both five-membered rings with one nitrogen atom. The pyrrolidine ring is a saturated ring (all single bonds), while the pyridine ring is unsaturated (contains double bonds). The presence of these rings can significantly influence the molecule’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of a fluorine atom could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Discovery and Medicinal Chemistry

The compound's framework has been explored in the discovery of selective kinase inhibitors, such as the Met kinase superfamily, showing potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent enzyme inhibition and improved solubility and selectivity, indicating its role in tumor stasis and advancing into clinical trials (Schroeder et al., 2009).

Synthetic Methodology and Computational Studies

The compound is utilized in synthesizing novel structures, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, through water-mediated synthesis. Computational studies and non-linear optical (NLO) properties, along with molecular docking analyses, have highlighted its potential in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).

Material Science and Optical Applications

Investigations into materials science have also been prominent, where complexes like [Co(3-fba)2(na)2(H2O)2] and [Ni(3-fba)2(na)2(H2O)2], incorporating 3-fluorobenzoate and pyridine-3-carboxamide, exhibit unique structural and optical properties. These complexes show potential as optical materials due to their absorption edges and emission behaviors, indicating applications in semiconductor structures and fluorescence studies (Özbek et al., 2019).

Antimicrobial and Antitubercular Activities

Carboxamide derivatives, including those similar to the queried compound, have been synthesized and screened for their antimicrobial and antitubercular activities. Notably, certain derivatives have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, underscoring their significance in developing new therapeutic agents (Bodige et al., 2020).

properties

IUPAC Name

3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c17-14-10-18-4-3-13(14)16(23)20-8-11-6-12(9-19-7-11)21-5-1-2-15(21)22/h3-4,6-7,9-10H,1-2,5,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCIBRXJQPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide

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